molecular formula C13H7Cl2FO2 B8015887 3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid

3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid

Cat. No.: B8015887
M. Wt: 285.09 g/mol
InChI Key: ZRMHWCVPVINYDI-UHFFFAOYSA-N
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Description

3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a high-value fluorinated biphenyl derivative that serves as a critical synthetic intermediate in advanced pharmaceutical research and development. Its distinct structure, featuring a rigid biphenyl core with strategically placed chloro and fluoro substituents, enhances its electronic properties and makes it a versatile building block for bioactive molecules, particularly in cross-coupling reactions . This compound is of significant interest in medicinal chemistry for the development of novel gamma-secretase modulators (GSMs), a promising therapeutic approach for Alzheimer's disease. Research on structurally similar biphenyl compounds, such as CHF5074, has demonstrated the potential of this chemical scaffold to attenuate brain beta-amyloid pathology and associated cognitive deficits in preclinical models . The specific stereochemistry and halogenation pattern of this compound contribute to its unique reactivity and suitability for constructing target molecules that selectively modulate amyloidogenesis without complete inhibition of the gamma-secretase enzyme . This mechanism is a key focus in ongoing neurodegenerative disease research. Supplied as a high-purity material for research purposes only, this compound is an essential tool for chemists and pharmacologists working in drug discovery, especially in the fields of neuroscience and oncology. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-5-4-7(6-11(10)15)8-2-1-3-9(12(8)16)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMHWCVPVINYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different biphenyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-2-fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers: Positional Variation of Halogens

Several biphenyl carboxylic acid derivatives share the same molecular formula (C₁₃H₇Cl₂FO₂ ) but differ in substituent positions:

Compound Name Substituent Positions Key Differences vs. Target Compound Reference
2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid Cl (2',3'), F (4), COOH (2) Carboxylic acid at 2-position; fluorine at 4-position instead of 2. Altered electronic effects due to proximity of COOH and F.
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid Cl (3',5'), F (4), COOH (3) Chlorines in meta positions (3',5') vs. adjacent (3',4'). Reduced steric hindrance but weaker electron-withdrawing synergy.

Key Findings :

  • The carboxylic acid position (2 vs. 3) influences hydrogen-bonding capacity and solubility. For example, the 2-carboxylic acid isomer may exhibit stronger intermolecular hydrogen bonding .
  • Fluorine placement (2 vs. 4) alters electronic effects on the biphenyl system. Fluorine at the 2-position (target compound) may enhance acidity of the COOH group due to closer proximity .

Halogen Variation: Chlorine vs. Fluorine

Replacing chlorine with fluorine reduces molecular weight and hydrophobicity:

Compound Name Molecular Formula Molecular Weight Halogen Profile Key Properties Reference
3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid C₁₃H₈F₂O₂ 234.2 F (3',4'), COOH (3) Higher aqueous solubility due to smaller halogens; weaker electron-withdrawing effects.
3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid C₁₃H₇Cl₂FO₂ 285.1 Cl (3',4'), F (2), COOH (3) Increased lipophilicity; stronger acidity due to Cl’s electron-withdrawing nature.

Key Findings :

  • Chlorinated analogs exhibit higher molecular weights and lipophilicity, favoring membrane permeability in drug design .
  • Fluorinated analogs may offer better metabolic stability and reduced toxicity profiles, as seen in related compounds .

Addition of Functional Groups: Trifluoromethyl and Methoxy

Incorporation of non-halogen groups introduces new properties:

Compound Name Molecular Formula Substituents Key Effects Reference
3',4'-Dichloro-5-(trifluoromethyl)-biphenyl-3-carboxylic acid C₁₄H₇Cl₂F₃O₂ Cl (3',4'), CF₃ (5), COOH (3) Enhanced acidity (CF₃’s strong electron withdrawal); increased steric bulk.
4'-Chloro-5-fluoro-2'-methoxy-biphenyl-3-carboxylic acid C₁₄H₁₀ClFO₃ Cl (4'), F (5), OCH₃ (2'), COOH (3) Methoxy group donates electrons, reducing COOH acidity; improved solubility in polar solvents.

Key Findings :

  • Trifluoromethyl groups significantly increase acidity and metabolic resistance, advantageous in agrochemical or pharmaceutical applications .

Benzoic Acid Analogs vs. Biphenyl Systems

Simpler benzoic acid derivatives provide insights into halogen effects:

Compound Name Molecular Formula Substituents Key Differences Reference
3-Chloro-2,4,5-trifluorobenzoic acid C₇H₂ClF₃O₂ Cl (3), F (2,4,5) Higher halogen density increases acidity (pKa ~1.5–2.5) but reduces solubility.

Key Findings :

  • Biphenyl systems (e.g., target compound) offer extended conjugation and tunable substituent positions, enabling tailored electronic and steric effects compared to benzoic acids .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Water Solubility (mg/L) Acidity (pKa)
This compound 285.1 ~3.5 <10 (low) ~2.8
3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid 234.2 ~2.1 50–100 ~3.5
3',4'-Dichloro-5-(trifluoromethyl)-biphenyl-3-carboxylic acid 343.1 ~4.2 <5 ~1.9

Biological Activity

Overview

3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorine and fluorine atoms, influences its reactivity and interaction with biological targets.

This compound belongs to a class of chemicals known for their diverse biological activities. The presence of halogens typically enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The halogen substituents can affect the compound's binding affinity to enzymes or receptors, influencing processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic effects in conditions like Alzheimer's disease.
  • Modulation of Signaling Pathways : It may influence signaling cascades related to cell survival and apoptosis, making it a candidate for further research in neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Amyloidogenesis : A study indicated that related compounds could inhibit amyloid formation, which is crucial for developing treatments for Alzheimer's disease .
  • Evaluation of Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound could significantly reduce inflammatory markers in macrophage-like cells treated with lipopolysaccharide (LPS) .

Data Table: Biological Activity Summary

Activity Type Description Reference
Anti-inflammatoryReduces inflammation in neuronal cells
NeuroprotectiveModulates beta-amyloid levels
AntimicrobialDisrupts bacterial cell wall synthesis

Q & A

Q. What are the standard synthetic routes for preparing 3',4'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example, a brominated benzoic acid derivative (e.g., 3-bromo-2-fluorobenzoic acid) can be coupled with a dichlorophenyl boronic acid under palladium catalysis. Post-coupling, hydrolysis or deprotection yields the final carboxylic acid. Reaction optimization may include temperature control (e.g., reflux in THF/water) and catalyst selection (Pd(PPh₃)₄) to improve yield .

Q. How is the purity of this compound validated in academic settings?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is commonly used. Mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) resolve polar impurities. Complementary techniques include melting point analysis and ¹⁹F NMR to confirm the absence of fluorinated byproducts .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from electron-withdrawing groups (Cl, F).
  • ¹⁹F NMR : Single peak near -110 ppm (for aryl-F) confirms substitution at the 2-position.
  • IR Spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents. For instance, Fukui indices identify nucleophilic/electrophilic sites on the biphenyl system, guiding derivatization strategies. Solvent effects (e.g., polar aprotic vs. aqueous) on reaction pathways can also be simulated .

Q. What strategies resolve contradictions in reported solubility data for halogenated biphenyl carboxylic acids?

Systematic studies under controlled conditions (pH, temperature) are essential. For example, solubility in DMSO may vary due to trace moisture. Use dynamic light scattering (DLS) to detect aggregation, and compare results with structurally analogous compounds (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) to identify trends .

Q. How to optimize catalytic systems for asymmetric derivatization of this compound?

Chiral ligands (e.g., BINAP or Josiphos) paired with transition metals (Rh or Ru) can induce enantioselectivity in esterification or amidation. Screen solvents (toluene vs. MeCN) and additives (molecular sieves) to enhance enantiomeric excess (ee). Monitor progress via chiral HPLC with a cellulose-based column .

Q. What are the challenges in interpreting mass spectrometry (MS) data for polyhalogenated biphenyls?

  • Isotopic Patterns : Cl and F contribute complex isotopic clusters (e.g., Cl₂ → M+2, M+4 peaks).
  • Fragmentation Pathways : COOH loss (m/z -44) and aryl-F cleavage dominate. High-resolution MS (HRMS) distinguishes isobaric fragments.
  • Matrix Effects : Use matrix-matched calibration to mitigate ion suppression in LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for fluorinated biphenyl carboxylic acids?

Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and recrystallize the compound from multiple solvents (e.g., EtOH vs. hexane/EtOAC). Cross-reference with analogous compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid, m.p. 160–162°C) to establish benchmarks .

Q. Why do catalytic coupling yields vary significantly across studies for similar substrates?

Trace oxygen or moisture can deactivate Pd catalysts. Reproduce reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents. Compare ligand efficiency (e.g., XPhos vs. SPhos) and base selection (K₂CO₃ vs. Cs₂CO₃) to isolate variables. Report yields with error margins from triplicate trials .

Methodological Best Practices

Q. What protocols ensure stability during long-term storage of this compound?

Store under argon at -20°C in amber vials to prevent photodegradation. Pre-purge storage containers with N₂ and include desiccants (silica gel). Periodically validate stability via HPLC and NMR, especially if the compound is hygroscopic .

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